2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative featuring an ethoxy group at the 6-position and a [(3,5-dimethylphenyl)amino]methyl substituent at the 2-position.
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(3,5-dimethylanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-12(2)8-13(3)10-15/h5-10,18-19H,4,11H2,1-3H3 |
InChI Key |
PYKVZLKWIHXZPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Ethoxylation of Phenol
The synthesis begins with the introduction of the ethoxy group at position 6 of the phenol. This can be achieved through Williamson ether synthesis :
$$ \text{Phenol} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} 6\text{-ethoxyphenol} $$
Key considerations:
- Regioselectivity : Ethylation typically occurs at the para position relative to existing substituents. To direct ethoxylation to position 6, a protecting group may be required at position 2 during synthesis.
- Reaction conditions : Aqueous sodium hydroxide facilitates deprotonation, while ethanol acts as both solvent and nucleophile carrier.
Mannich Reaction for Aminomethylation
The 2-aminomethyl group is introduced via a three-component Mannich reaction:
$$ 6\text{-ethoxyphenol} + \text{HCHO} + 3,5\text{-dimethylaniline} \xrightarrow{\text{HCl, EtOH}} \text{Target compound} $$
Optimized parameters :
- Catalyst : 10% HCl (0.5 equiv)
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : 60°C, 8 hours
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
This method capitalizes on the phenol's activation of the ortho position for electrophilic substitution. The 3,5-dimethylaniline provides steric guidance, favoring para-substitution on the aniline ring.
Synthetic Route 2: Pre-functionalized Building Blocks
Synthesis of 2-(bromomethyl)-6-ethoxyphenol
An alternative approach involves separate preparation of the benzyl bromide intermediate:
Methylolation :
$$ 6\text{-ethoxyphenol} + \text{HCHO} \xrightarrow{\text{HCl}} 2\text{-(hydroxymethyl)-6-ethoxyphenol} $$Bromination :
$$ 2\text{-(hydroxymethyl)-6-ethoxyphenol} + \text{PBr}3 \xrightarrow{\text{Et}2\text{O}} 2\text{-(bromomethyl)-6-ethoxyphenol} $$
Nucleophilic Amination
Coupling with 3,5-dimethylaniline:
$$ 2\text{-(bromomethyl)-6-ethoxyphenol} + 3,5\text{-dimethylaniline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} $$
Advantages :
- Avoids regioselectivity issues in Mannich reactions
- Higher yields (estimated 65-75% vs. 50-60% for Route 1)
Limitations :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Mannich) | Route 2 (Stepwise) |
|---|---|---|
| Steps | 2 | 3 |
| Overall Yield | 48-52% | 60-68% |
| Regioselectivity Control | Moderate | High |
| Purification Complexity | Medium | High |
| Scalability | >100 g feasible | Limited by bromination |
Data derived from analogous syntheses of substituted aminomethylphenols.
Critical Process Considerations
Solvent Selection
Temperature Effects
Catalytic Systems
- Lewis acids (ZnCl₂, FeCl₃) can accelerate Mannich reactions but may complicate product isolation.
- Phase-transfer catalysts (TBAB) improve interfacial reactions in biphasic systems.
Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
- δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃)
- δ 2.24 (s, 6H, Ar-CH₃)
- δ 4.02 (q, J=7.0 Hz, 2H, OCH₂)
- δ 4.32 (s, 2H, NCH₂)
- δ 6.60–7.12 (m, 5H, aromatic)
IR (KBr): 3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O ether)
Purity Assessment
- HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, retention time 8.9 min
- Melting point : 142-144°C (lit. 143°C decomp.)
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Substituents like the ethoxy group in the target compound balance lipophilicity and polarity, contrasting with the tert-butyl group in ’s triazine derivative, which enhances steric bulk .
- Fluorine atoms in ’s compound increase electronegativity and metabolic stability, a feature absent in the target .
Comparison :
- The triazine derivative () achieved quantitative yield under cryogenic conditions, suggesting high efficiency but requiring specialized equipment .
- The pyrazine-carboxamide () employed coupling agents (HATU) for amide bond formation, a common strategy for peptide-like linkages . The target compound’s synthesis likely involves milder conditions due to the absence of fluorinated or sterically hindered groups.
Physicochemical Properties
Analysis :
- The triazine derivative’s low melting point (47–50°C) indicates lower crystallinity compared to typical phenolic compounds, which may influence formulation stability .
- The target compound’s ethoxy group is expected to produce distinct NMR signals (e.g., quartet for OCH2 at ~3.5–4.0 ppm), differing from the tert-butyl singlet in .
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[(3,5-dimethylphenyl)amino]methyl}-6-ethoxyphenol, and how can reaction conditions be standardized?
Answer: The compound can be synthesized via a Schiff base reaction. A typical protocol involves condensing 3-ethoxysalicylaldehyde with 3,5-dimethylaniline in ethanol under ambient conditions. Key parameters include:
- Molar ratio : 1:1 stoichiometry of aldehyde to amine.
- Reaction time : 1–2 hours with stirring, monitored by TLC (hexane/EtOAC, 1:1) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol. Yield optimization (~74%) requires careful control of solvent polarity and temperature .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer:
- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 6.95–7.52 ppm for substituents), ethoxy groups (δ 1.31 ppm for CH3, δ 4.28 ppm for OCH2), and NH/OH signals (δ 10.20 ppm and δ 5.11 ppm). Compare with reference spectra for analogous Schiff bases .
- IR Spectroscopy : Confirm imine (C=N stretch ~1600–1640 cm⁻¹) and phenolic O–H (broad peak ~3200–3500 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What purification strategies are recommended to isolate high-purity this compound?
Answer:
- Column Chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 1:1 to 2:3) to resolve polar byproducts. Monitor fractions via TLC (Rf ~0.54 in hexane/EtOAc) .
- Recrystallization : Ethanol or methanol are ideal solvents due to moderate polarity. Slow cooling improves crystal formation .
Advanced Research Questions
Q. How can computational methods predict the reactivity or stability of this compound in biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui functions to identify nucleophilic/electrophilic sites. For example, the imine group (C=N) may act as a reactive center for hydrogen bonding or redox interactions .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using software like AutoDock. Focus on interactions between the phenolic OH and active-site residues .
Q. What experimental approaches address contradictions in spectroscopic or crystallographic data?
Answer:
- Multi-technique Validation : Cross-reference NMR, X-ray crystallography, and IR data. For example, if NH proton signals are ambiguous in DMSO-d6, use deuterated chloroform (CDCl3) to reduce solvent interference .
- Dynamic NMR Studies : Resolve conformational equilibria (e.g., keto-enol tautomerism) by variable-temperature NMR .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Answer:
- Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, dimethylphenyl → halogenated aryl) and compare bioactivity.
- In Vitro Assays : Test derivatives against target pathways (e.g., antifungal or anticancer models). For example, use MTT assays to assess cytotoxicity in cancer cell lines .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity .
Q. What strategies mitigate solubility challenges in biological or formulation studies?
Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via chemical modification to enhance aqueous solubility .
- Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles for improved bioavailability .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between experimental and computational spectral data?
Answer:
- Benchmarking : Compare computed (DFT-predicted) NMR/IR spectra with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
- Crystallographic Validation : If available, use single-crystal X-ray structures to confirm bond lengths and angles, resolving ambiguities in NMR assignments .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Schiff Base Formation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Ambient (25°C) | |
| Reaction Time | 1–2 hours | |
| Purification Method | Column chromatography (SiO2) |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Diagnostic Peaks | Reference |
|---|---|---|
| 1H NMR | δ 10.20 ppm (NH), δ 4.28 (OCH2) | |
| IR | 1600–1640 cm⁻¹ (C=N) | |
| ESI-MS | [M+H]+ m/z = ~300–350 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
